An In-depth Technical Guide to the Basic Properties of 3,4,5,6-Tetrafluorobenzene-1,2-diamine
An In-depth Technical Guide to the Basic Properties of 3,4,5,6-Tetrafluorobenzene-1,2-diamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core basic properties of 3,4,5,6-Tetrafluorobenzene-1,2-diamine, a fluorinated aromatic compound with significant potential in medicinal chemistry and materials science. This document outlines its physicochemical characteristics, details relevant experimental protocols for its analysis, and explores its role in inducing apoptosis, a critical mechanism in cancer therapy.
Core Physicochemical Properties
3,4,5,6-Tetrafluorobenzene-1,2-diamine, with the CAS Number 2993-07-9, is a solid organic compound. The introduction of four fluorine atoms to the benzene ring significantly influences its electronic properties and reactivity. The quantitative physicochemical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₆H₄F₄N₂ | [1][2][3] |
| Molecular Weight | 180.105 g/mol | [1][4] |
| Melting Point | 130-132 °C | [1] |
| Boiling Point (Predicted) | 246.4 ± 35.0 °C | [1] |
| pKa (Predicted) | 1.10 ± 0.10 | [1] |
| Purity | Typically >95% | [3] |
| Appearance | Solid | [2][3] |
| Storage | Store under inert gas (Nitrogen or Argon) at 2-8 °C in a dark place. | [2] |
Synthesis Pathway
A plausible synthetic route to 3,4,5,6-Tetrafluorobenzene-1,2-diamine starts from tetrachlorophthalonitrile. The process involves a halogen exchange reaction to replace the chlorine atoms with fluorine, followed by subsequent chemical modifications.
Experimental Protocols
Determination of pKa
The acid dissociation constant (pKa) is a critical parameter for understanding the ionization behavior of a molecule, which in turn affects its solubility, absorption, and interaction with biological targets. For a diamine, two pKa values would be expected. The predicted pKa of 1.10 suggests that 3,4,5,6-Tetrafluorobenzene-1,2-diamine is a very weak base, a consequence of the strong electron-withdrawing nature of the four fluorine atoms.[5] The following are standard methods for the experimental determination of pKa.
1. Potentiometric Titration:
This is a high-precision technique for determining pKa values.
-
Principle: A solution of the compound is titrated with a standard acid or base, and the change in pH is monitored using a pH electrode. The pKa is determined from the inflection point of the titration curve.
-
Procedure Outline:
-
Prepare a solution of 3,4,5,6-Tetrafluorobenzene-1,2-diamine of known concentration (e.g., 10⁻⁴ M) in a suitable solvent, often a co-solvent like methanol/water for sparingly soluble compounds.
-
Calibrate a pH meter with standard buffer solutions.
-
Titrate the solution with a standardized solution of a strong acid (e.g., HCl).
-
Record the pH after each addition of the titrant.
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Plot the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point.
-
2. UV-Vis Spectrophotometry:
This method is suitable for compounds that possess a UV-active chromophore close to the ionization site and can be used for compounds with lower solubility.
-
Principle: The ultraviolet absorption spectrum of an ionizable compound changes with pH. By measuring the absorbance at a specific wavelength across a range of pH values, the pKa can be determined.
-
Procedure Outline:
-
Prepare a series of buffer solutions with known pH values.
-
Prepare solutions of 3,4,5,6-Tetrafluorobenzene-1,2-diamine in each buffer solution, keeping the concentration constant.
-
Measure the UV-Vis spectrum of each solution.
-
Select a wavelength where the absorbance difference between the protonated and deprotonated forms is maximal.
-
Plot the absorbance at this wavelength against the pH. The pKa is the pH at which the absorbance is halfway between the minimum and maximum values.
-
3. 19F NMR Spectroscopy:
Given the highly fluorinated nature of the compound, 19F NMR spectroscopy offers a sensitive method for pKa determination.
-
Principle: The chemical shift of the fluorine nuclei is sensitive to the electronic environment, which changes upon protonation of the adjacent amino groups. By monitoring the change in the 19F NMR chemical shift as a function of pH, the pKa can be determined.[6]
-
Procedure Outline:
-
Prepare a series of buffered solutions of the compound in D₂O across a range of pD values.
-
Acquire the 19F NMR spectrum for each sample.
-
Plot the chemical shift of a specific fluorine resonance against the pD.
-
The pKa can be calculated by fitting the data to the appropriate Henderson-Hasselbalch-type equation.[7][8][9]
-
Determination of Solubility
The solubility of a compound is a fundamental property that influences its bioavailability and formulation. Halogenated aromatic compounds are generally characterized by low solubility in water and good solubility in organic solvents.[10]
OECD Guideline 105: Water Solubility
This guideline describes two primary methods for determining water solubility: the column elution method for solubilities below 10⁻² g/L and the flask method for solubilities above this threshold.
-
Flask Method Procedure Outline:
-
A supersaturated solution of 3,4,5,6-Tetrafluorobenzene-1,2-diamine in water is prepared.
-
The solution is agitated at a constant temperature (e.g., 20 °C) until equilibrium is reached.
-
The undissolved solid is separated from the solution by centrifugation or filtration.
-
The concentration of the compound in the clear aqueous phase is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Solubility in Organic Solvents
A similar flask method can be employed to determine the solubility in various organic solvents relevant to drug formulation and synthesis (e.g., ethanol, DMSO, chloroform).
Application in Drug Development: Induction of Apoptosis
There is evidence to suggest that derivatives of 1,2-Diamino-3,4,5,6-tetrafluorobenzene can be used in the preparation of halogenated compounds that induce apoptosis in Hep2 (human larynx carcinoma) cells.[1] Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. Many chemotherapeutic agents exert their effects by triggering apoptotic pathways.
The intrinsic, or mitochondrial, pathway of apoptosis is a common mechanism initiated by cellular stress, such as that caused by cytotoxic drugs. This pathway is regulated by the Bcl-2 family of proteins and executed by a cascade of enzymes called caspases.
Mechanism Overview:
-
Induction of Cellular Stress: The fluorinated compound, upon entering a cancer cell, induces cellular stress.
-
Activation of Pro-Apoptotic Proteins: This stress leads to the activation of pro-apoptotic proteins of the Bcl-2 family, such as Bax and Bak.[11][12]
-
Mitochondrial Outer Membrane Permeabilization (MOMP): Activated Bax and Bak oligomerize at the outer mitochondrial membrane, leading to its permeabilization.[13]
-
Cytochrome c Release: MOMP results in the release of cytochrome c from the mitochondrial intermembrane space into the cytoplasm.
-
Apoptosome Formation: In the cytoplasm, cytochrome c binds to Apaf-1, which then recruits pro-caspase-9 to form a complex known as the apoptosome.
-
Caspase Cascade Activation: Within the apoptosome, pro-caspase-9 is cleaved and activated. Active caspase-9 then cleaves and activates effector caspases, such as caspase-3.[5][14][15]
-
Execution of Apoptosis: Active caspase-3 orchestrates the dismantling of the cell by cleaving a variety of cellular proteins, leading to the characteristic morphological and biochemical hallmarks of apoptosis.
The ability of compounds derived from 3,4,5,6-Tetrafluorobenzene-1,2-diamine to initiate this cascade highlights their potential as scaffolds for the development of novel anticancer agents. Further research is warranted to elucidate the precise molecular targets and structure-activity relationships of these compounds in inducing apoptosis in various cancer cell lines.
References
- 1. 3,4,5,6-Tetrafluorobenzene-1,2-diamine|lookchem [lookchem.com]
- 2. 3,4,5,6-Tetrafluorobenzene-1,2-diamine | 2993-07-9 [sigmaaldrich.com]
- 3. 3,4,5,6-Tetrafluorobenzene-1,2-diamine | CymitQuimica [cymitquimica.com]
- 4. 3,4,5,6-Tetrafluorobenzene-1,2-diamine | C6H4F4N2 | CID 2773957 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Activation and role of caspases in chemotherapy-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. "Experimental Determination of pKa Values by Use of NMR Chemical Shifts" by Alan D. Gift [digitalcommons.unomaha.edu]
- 8. Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry [mdpi.com]
- 9. digitalcommons.unomaha.edu [digitalcommons.unomaha.edu]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Role of Bcl-2 family proteins in apoptosis: apoptosomes or mitochondria? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The BCL2 family: from apoptosis mechanisms to new advances in targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Activation and role of caspases in chemotherapy-induced apoptosis. | Semantic Scholar [semanticscholar.org]
- 15. Caspase Activation in Cancer Therapy - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
